Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a fused bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. The molecule is substituted at the 3-position with a hydroxymethyl group, at the 2-position with a methyl group, and at the 7-position with a benzyl carboxylate ester.
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
benzyl 3-(hydroxymethyl)-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C16H19N3O3/c1-12-14(10-20)19-8-7-18(9-15(19)17-12)16(21)22-11-13-5-3-2-4-6-13/h2-6,20H,7-11H2,1H3 |
InChI Key |
AKETWYZSMDPFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Observations:
Key Observations:
- Ionic Liquids : highlights the use of [bmim]Br for efficient imidazo[1,2-a]pyrazine synthesis under mild conditions, achieving yields up to 99% .
- Recrystallization : Sulfonyl-substituted derivatives () require purification via recrystallization, with yields inversely correlated with substituent complexity .
Physicochemical and Spectral Properties
Table 3: Spectral Data for Selected Derivatives
Key Observations:
Biological Activity
Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzyl group, a hydroxymethyl group, and a carboxylate group attached to the imidazo[1,2-a]pyrazine core. Its molecular formula is , with a molecular weight of approximately 343.4 g/mol. The unique structural features contribute to its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown promising antimicrobial properties, making it a candidate for further development in treating infections. Studies have demonstrated its effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. It appears to interact with specific molecular targets involved in cancer pathways, potentially leading to apoptosis in tumor cells.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to modulate enzyme activities and receptor interactions that are crucial for various physiological processes. This modulation can influence signaling pathways associated with cell growth and survival.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations affect biological activity. Below is a table summarizing the properties of the compound compared to related imidazo[1,2-a]pyrazines:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine | Aminomethyl group instead of hydroxymethyl | Antimicrobial |
| Benzyl 3-(hydroxymethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine | Different alkyl substitution | Anticancer |
| Benzyl 5H-imidazo[1,2-a]pyrazine-7-carboxylate | Lacks hydroxymethyl group | Limited biological activity |
The presence of the hydroxymethyl group in this compound enhances its solubility and reactivity compared to similar compounds without this functional group. This unique feature likely contributes to its distinct biological activities and applications in medicinal chemistry.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth compared to standard antibiotics.
- Cancer Cell Line Testing : In vitro studies on human cancer cell lines demonstrated that this compound reduced cell viability significantly at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
